

Introduction: The Strategic Importance of the Substituted Pyridine Scaffold

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Compound of Interest

Compound Name: 5-Bromo-N,N,4-trimethylpyridin-2-amine

Cat. No.: B1522644

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In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged structure," a foundational scaffold present in a multitude of approved therapeutic agents.^[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone for designing molecules with specific biological targets. Within this vast chemical space, **5-Bromo-N,N,4-trimethylpyridin-2-amine** emerges as a particularly strategic building block for drug discovery.

This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanistic underpinnings of derivatives originating from this versatile starting material. The core structure of **5-Bromo-N,N,4-trimethylpyridin-2-amine** offers a trifecta of chemical handles for molecular diversification:

- A Reactive Bromine Atom: Positioned at the 5-carbon, this halogen is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the precise installation of a wide range of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of structure-activity relationships (SAR).^{[1][2][3][4]}
- A Nucleophilic Dimethylamino Group: The N,N-dimethylated amine at the 2-position significantly influences the molecule's electronic profile and basicity, which can be critical for interacting with biological targets like enzyme active sites.

- A Modulating Methyl Group: The 4-methyl group provides steric bulk and electronic modulation, influencing the molecule's conformation and interaction with target proteins.[3]

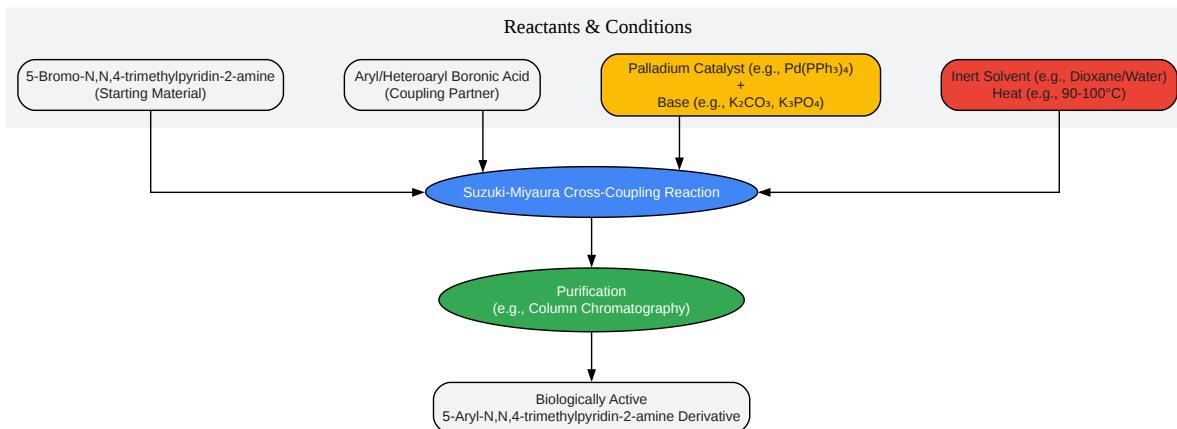
The strategic combination of these features provides a robust platform for generating diverse chemical libraries with significant potential for discovering novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[2][3][5]

Synthetic Strategies: Forging Bioactive Derivatives

The primary route to unlocking the biological potential of the **5-Bromo-N,N,4-trimethylpyridin-2-amine** scaffold is through the functionalization of the C5-bromo position. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for this purpose, offering high efficiency and functional group tolerance.

General Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples the bromopyridine with a boronic acid or ester, is a favored method for creating C-C bonds and introducing diverse (hetero)aryl moieties. This approach is fundamental to building libraries of compounds for biological screening.



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Caption: Generalized workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of a 5-Aryl-Substituted Derivative

This protocol is adapted from established methods for Suzuki coupling on bromopyridine scaffolds.[\[1\]](#)[\[2\]](#)

Objective: To synthesize a 5-aryl-N,N,4-trimethylpyridin-2-amine derivative.

Materials:

- **5-Bromo-N,N,4-trimethylpyridin-2-amine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Potassium Carbonate (K_2CO_3) (2.0 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (0.05 eq)
- 1,4-Dioxane and Water (4:1 solvent mixture)
- Ethyl acetate, Brine
- Anhydrous sodium sulfate

Procedure:

- Vessel Preparation: To a flame-dried reaction vessel, add **5-Bromo-N,N,4-trimethylpyridin-2-amine** (1.0 eq), the selected arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
- Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
- Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

- Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours.
- Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Extraction: Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired 5-aryl derivative.
- Characterization: Confirm the structure of the final compound using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biological Activities and Mechanistic Insights

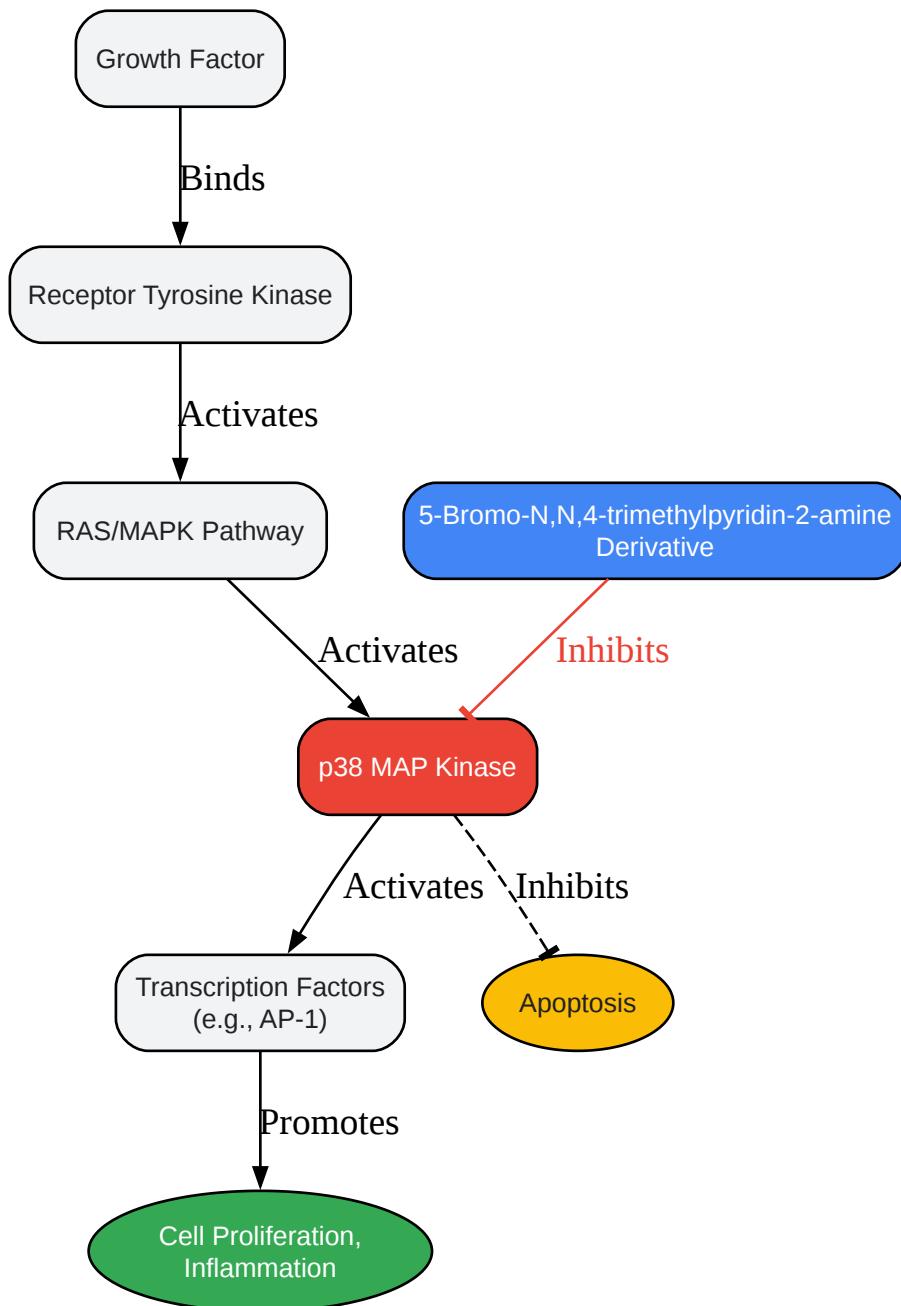
Derivatives of the aminopyridine scaffold have demonstrated a wide spectrum of biological activities. The introduction of various substituents via the synthetic handles described above allows for the fine-tuning of potency and selectivity against different biological targets.

Anticancer Activity

Substituted aminopyridines are a well-established class of compounds with significant antiproliferative properties. Their mechanisms of action often involve the inhibition of key cellular signaling pathways that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition Many aminopyridine derivatives function as kinase inhibitors by competing with ATP for binding in the enzyme's active site.^[1] The pyridine nitrogen is often crucial for forming a key hydrogen bond with the "hinge region" of the kinase. Derivatives of related brominated aminopyridines have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, and p38 MAP kinase,

involved in inflammatory and stress responses.[\[1\]](#)[\[3\]](#) Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.



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Caption: Inhibition of the p38 MAP Kinase pathway.

Quantitative Data: Anticancer Activity of Related Analogs

While specific data for derivatives of **5-Bromo-N,N,4-trimethylpyridin-2-amine** is not extensively published, the activity of structurally similar compounds underscores the potential of this scaffold. The following table summarizes the activity of 5-(Aryl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which also feature a core heterocyclic structure with aryl substitutions.

Compound ID	Substitution Pattern	Most Sensitive Cell Line	Percent Growth Inhibition (PGI) at 10^{-5} M
4e	2-Chloro substitution	SNB-75 (CNS Cancer)	41.25% [6]
4i	2,6-Dimethyl substitution	SNB-75 (CNS Cancer)	38.94% [6] [7]
4i	2,6-Dimethyl substitution	UO-31 (Renal Cancer)	30.14% [6] [7]
4i	2,6-Dimethyl substitution	CCRF-CEM (Leukemia)	26.92% [6] [7]

Data adapted from studies on bromophenyl triazol-amine analogs, demonstrating the anticancer potential of related structures.[\[6\]](#)[\[7\]](#)

Antimicrobial Activity

The pyridine core is also prevalent in compounds exhibiting antibacterial and antifungal properties.[\[5\]](#) The introduction of a bromine atom can enhance antimicrobial activity.[\[8\]](#)[\[9\]](#) Derivatives can act against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Mechanism of Action The precise mechanisms can vary, but potential targets include essential bacterial enzymes like DNA gyrase or disruption of the bacterial cell membrane or biofilm formation.[\[2\]](#)[\[9\]](#) For instance, studies on N-alkylated pyridine-based salts showed they could inhibit biofilm formation in *S. aureus* and *E. coli*.[\[8\]](#)

Quantitative Data: Antimicrobial Activity of Pyridine Derivatives

The following table presents Minimum Inhibitory Concentration (MIC) data for various pyridine derivatives, illustrating the scaffold's effectiveness.

Compound Class	Test Organism	MIC ($\mu\text{g/mL}$)	Reference
Dodecanoic acid pyridines	<i>C. albicans</i>	> 12.5	[8]
N-alkylated pyridine salts	<i>S. aureus</i>	56 \pm 0.5% (inhibition)	[8]
N-alkylated pyridine salts	<i>E. coli</i>	55 \pm 0.5% (inhibition)	[8]
Thienopyridine derivative (12a)	<i>E. coli</i>	19.5	[5]
Thienopyridine derivative (12a)	<i>B. mycoides</i>	< 4.8	[5]
Thienopyridine derivative (12a)	<i>C. albicans</i>	< 4.8	[5]

Data from various studies on bioactive pyridine derivatives.[5][8]

Key Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[3]

Objective: To determine the IC_{50} (half-maximal inhibitory concentration) of synthesized derivatives against human cancer cells.

Materials:

- Human cancer cell lines (e.g., A549, MCF-7)

- 96-well microtiter plates
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds dissolved in DMSO
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of approximately 5×10^3 cells per well in 100 μL of medium. Incubate for 24 hours at 37°C with 5% CO₂.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 μL of each concentration to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
- Incubation: Incubate the plates for an additional 48-72 hours.
- MTT Addition: Remove the treatment medium and add 100 μL of fresh medium and 20 μL of MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Solubilization: Carefully remove the MTT solution and add 150 μL of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[\[10\]](#)

Objective: To quantify the antimicrobial potency of synthesized derivatives.

Materials:

- Bacterial or fungal strains
- 96-well microtiter plates
- Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)
- Test compounds dissolved in DMSO
- Standardized microbial inoculum
- Positive control antibiotic (e.g., Ciprofloxacin) and negative control (vehicle)

Procedure:

- Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds directly in the 96-well plates using the appropriate broth to achieve a range of final concentrations.
- Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard). Add the inoculum to each well.
- Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Conclusion and Future Perspectives

5-Bromo-N,N,4-trimethylpyridin-2-amine is a high-value scaffold that provides a reliable and versatile entry point for the synthesis of novel, biologically active molecules. The amenability of its C5-bromo position to modern cross-coupling chemistry allows for the systematic exploration of chemical space and the optimization of structure-activity relationships.

The derivatives of related aminopyridine cores have demonstrated significant potential as both anticancer and antimicrobial agents, primarily through mechanisms like kinase inhibition and interference with essential microbial processes. Future research should focus on synthesizing and screening a focused library of derivatives directly from the **5-Bromo-N,N,4-trimethylpyridin-2-amine** core to fully elucidate its potential. Further investigations into their mechanisms of action, selectivity profiles, and pharmacokinetic properties will be critical for advancing these promising compounds through the drug discovery pipeline.

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